2,4-Dimethoxyphenol
Overview
Description
2,4-Dimethoxyphenol is a useful research compound. Its molecular formula is C8H10O3 and its molecular weight is 154.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enzymatic Modification : The laccase-mediated oxidation of 2,6-dimethoxyphenol can produce compounds with higher antioxidant capacity. This is utilized in improving the activities of phenolic antioxidants (Adelakun et al., 2012).
Microbial Protein Analysis : Different microbial blue multicopper proteins, including those from organisms like Pseudomonas syringae and Saccharomyces cerevisiae, exhibit oxidase activity when interacting with 2,6-dimethoxyphenol. This activity is crucial for studying these proteins' functions in various microorganisms (Solano et al., 2001).
Chemical Synthesis and Analysis : The anodic oxidation of 4-Allyl-2,6-dimethoxyphenol and related compounds has been explored for the synthesis of asatone-type neolignans and related compounds. This process involves both radical and cationic reactions (Nishiyama et al., 1983).
Environmental Applications : The role of 2,6-dimethoxyphenol in the enzymatic removal of chlorophenols has been investigated, highlighting its potential in enhancing the efficiency of decontamination methods (Roper et al., 1995).
Pharmaceuticals and Biomedical Research : The compound 4-Formyl-3,5-dimethoxyphenol, a derivative, is vital in the preparation of linkers and resins for solid-phase synthesis, often used in peptide and non-peptide synthesis (Jin et al., 2001).
Materials Science : In materials science, particularly related to natural rubber, the effects of mixing time and temperature on the content of 2,6-dimethoxyphenol have been studied to understand its impact on rubber properties (Washiya, 2021).
Health and Safety : Research into the toxicity of dimethoxyphenol and related compounds, especially regarding their metabolic fate and detoxification in animals like cats, provides insights into potential health hazards (Miller et al., 1976).
Safety and Hazards
2,4-Dimethoxyphenol should be handled with care to avoid dust formation and inhalation of mist, gas, or vapours . Contact with skin and eyes should be avoided, and personal protective equipment should be worn when handling this compound . In case of exposure, immediate medical attention is recommended .
Future Directions
Research on 2,4-Dimethoxyphenol and its derivatives continues to be a topic of interest. For instance, one study investigated the radical-scavenging activity of synthetic antioxidants, 2-allyl-4-X-phenols (X=NO2, Cl, Br, OCH3, COCH3, CH3, t-(CH3)3, C6H5) and this compound, and the natural methoxyphenols eugenol and isoeugenol . Another study reported the synthesis of stilbene-based bisphenols from p-coumaric, ferulic, and sinapic acid .
Properties
IUPAC Name |
2,4-dimethoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-10-6-3-4-7(9)8(5-6)11-2/h3-5,9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNVMYTVDDOXZLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00343904 | |
Record name | 2,4-Dimethoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00343904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13330-65-9 | |
Record name | 2,4-Dimethoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00343904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Dimethoxyphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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